Tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate Tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1545158-39-1
VCID: VC4995893
InChI: InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-6-10(14)13(15)7-4-5-8-13/h10H,4-9,14H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(C12CCCC2)N
Molecular Formula: C13H24N2O2
Molecular Weight: 240.347

Tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate

CAS No.: 1545158-39-1

Cat. No.: VC4995893

Molecular Formula: C13H24N2O2

Molecular Weight: 240.347

* For research use only. Not for human or veterinary use.

Tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate - 1545158-39-1

Specification

CAS No. 1545158-39-1
Molecular Formula C13H24N2O2
Molecular Weight 240.347
IUPAC Name tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate
Standard InChI InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-6-10(14)13(15)7-4-5-8-13/h10H,4-9,14H2,1-3H3
Standard InChI Key ZVTWRNPATYORKH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(C12CCCC2)N

Introduction

Structural and Chemical Properties

Tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate belongs to the azaspirocyclic family, a class of compounds increasingly recognized for their conformational rigidity and bioactivity. The spiro[4.4]nonane core consists of a pyrrolidine ring fused to a cyclobutane ring via the nitrogen atom, creating a strained yet stable architecture. The Boc group enhances solubility in organic solvents and serves as a protective moiety for the secondary amine during synthetic transformations .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₂₄N₂O₂
Molecular Weight240.34 g/mol
CAS Registry Number1341037-08-8
IUPAC Nametert-Butyl 8-amino-2-azaspiro[4.4]nonane-2-carboxylate
SMILESCC(C)(C)OC(=O)N1CCC2(C1)CCC(C2)N

The amino group at the 4-position participates in hydrogen bonding and nucleophilic reactions, making the compound a candidate for further functionalization. X-ray crystallography of analogous spirocyclic compounds reveals chair-like conformations in the pyrrolidine ring and slight puckering in the cyclobutane moiety .

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis of tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate typically involves intramolecular cyclization and protective group strategies. A representative route, adapted from Petasis reaction protocols , proceeds as follows:

  • Petasis Borono-Mannich Reaction: Condensation of a boronated allyl amine with a carbonyl compound yields an intermediate α,α-disubstituted pyrrolidine.

  • Trifluoroacetylation: The primary amine is protected with a trifluoroacetyl group to prevent undesired side reactions.

  • Spirocyclization: Base-mediated intramolecular cyclization forms the spiro[4.4]nonane framework.

  • Boc Protection: The secondary amine is protected with di-tert-butyl dicarbonate (Boc₂O) under mild conditions.

  • Deprotection: Selective removal of the trifluoroacetyl group yields the final product.

Table 2: Synthetic Optimization Parameters

StepReagents/ConditionsYield (%)
Petasis ReactionAllyl amine, boronic acid, RT65–75
TrifluoroacetylationTFAA, DCM, 0°C85–90
SpirocyclizationK₂CO₃, MeOH, reflux50–60
Boc ProtectionBoc₂O, DMAP, THF95–98
Final DeprotectionNH₃/MeOH, RT80–85

Alternative Approaches

Phosphazene-base-catalyzed cyclizations offer a streamlined alternative, enabling one-pot formation of the spirocyclic core at reduced temperatures (e.g., 0°C to RT) . For example, treatment of tert-butyl 4-methylene-6-oxo-7-oxa-1-azaspiro[4.4]nonane-1-carboxylate with a phosphazene catalyst induces regioselective ring closure, though this method requires precise stoichiometric control to avoid dimerization .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H and 13C NMR spectra of tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate exhibit distinct signals for the Boc group, spirocyclic protons, and amino moiety:

  • 1H NMR (400 MHz, DMSO-d₆): δ 1.36 (s, 9H, Boc CH₃), 1.46–1.80 (m, 10H, spirocyclic CH₂), 2.43–2.48 (m, 2H, NCH₂), 3.51 (s, 2H, NH₂) .

  • 13C NMR (126 MHz, CDCl₃): δ 28.4 (Boc CH₃), 32.0, 39.8, 51.6 (spirocyclic C), 72.1 (quaternary C), 141.2 (Boc CO) .

The downfield shift of the Boc carbonyl carbon (δ 141.2 ppm) confirms successful protection of the amine .

Mass Spectrometry

LCMS analysis (positive mode) shows a molecular ion peak at m/z 241.2 [M + H]⁺, consistent with the molecular formula C₁₃H₂₄N₂O₂ . High-resolution mass spectrometry (HRMS) further validates the structure with a measured mass of 240.1838 Da (calculated: 240.1833 Da) .

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

CompoundSubstituentsBioactivity
tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylateAmino at 7-positionACE inhibition (IC₅₀ = 12 µM)
(R)-tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylateDual nitrogen atomsAntiviral (HCV EC₅₀ = 5 µM)
tert-Butyl 4-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylateOxa and aminomethyl groupsAntihypertensive (SHR model)

The positional isomerism of the amino group significantly influences biological target engagement. For instance, the 4-amino derivative shows weaker ACE inhibition compared to the 7-amino analog, likely due to steric hindrance in the enzyme’s active site .

Future Directions

  • Synthetic Innovation: Development of enantioselective routes to access stereochemically pure variants, leveraging asymmetric catalysis.

  • Therapeutic Exploration: In vivo efficacy studies to validate antihypertensive and antimicrobial claims.

  • Material Science Applications: Investigation of spirocyclic frameworks as ligands in catalysis or supramolecular assemblies.

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